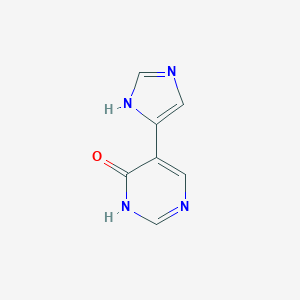
Tetraethyl (but-3-yne-1,1-diyl)bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester: is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms This particular compound is notable for its unique structure, which includes both diethoxy-phosphoryl and phosphonic acid diethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester typically involves the reaction of appropriate alkynes with diethyl phosphite under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the alkyne. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy-phosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex organophosphorus compounds
Biology and Medicine: In biological and medical research, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Organophosphorus compounds are known for their biological activity, and derivatives of this compound may exhibit properties such as enzyme inhibition or antimicrobial activity.
Industry: In the industrial sector, [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity and ability to form stable phosphorus-carbon bonds make it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester involves its interaction with molecular targets through its phosphorus-containing groups. These groups can form strong bonds with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
Diethyl phosphite: A simpler organophosphorus compound used in similar synthetic applications.
Phosphonic acid derivatives: Compounds with similar phosphorus-containing groups but different structures.
Alkyne-containing phosphonates: Compounds that share the alkyne group but have different substituents on the phosphorus atom.
Uniqueness: What sets [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester apart from similar compounds is its combination of diethoxy-phosphoryl and phosphonic acid diethyl ester groups
Propriétés
Formule moléculaire |
C12H24O6P2 |
|---|---|
Poids moléculaire |
326.26 g/mol |
Nom IUPAC |
4,4-bis(diethoxyphosphoryl)but-1-yne |
InChI |
InChI=1S/C12H24O6P2/c1-6-11-12(19(13,15-7-2)16-8-3)20(14,17-9-4)18-10-5/h1,12H,7-11H2,2-5H3 |
Clé InChI |
SOYFRPJGNFZJEP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CC#C)P(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
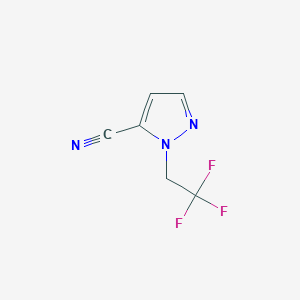
![5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride](/img/structure/B13112440.png)
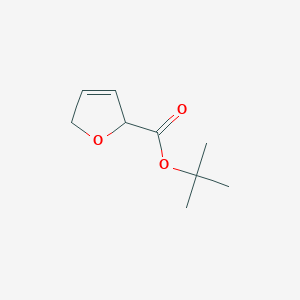
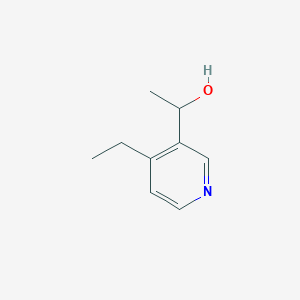

![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B13112463.png)

![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)
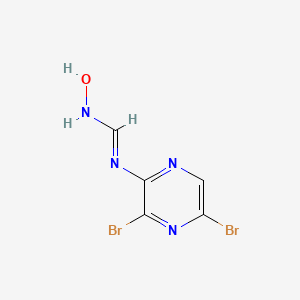
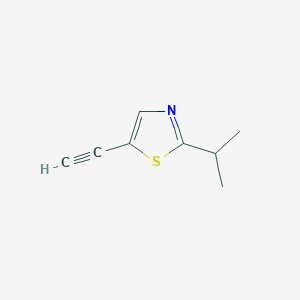
![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)
